3-Aminothiophene-2-carbonitrile

Übersicht

Beschreibung

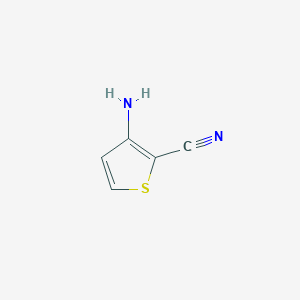

3-Aminothiophene-2-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur . This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solid supports and Merrifield resin as reagents. This method allows for the efficient production of the compound with high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminothiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Aminothiophene-2-carbonitrile serves as a precursor for synthesizing biologically active thiophene derivatives. These derivatives exhibit various pharmacological properties:

- Anticancer Activity : Some derivatives have shown antiproliferative effects against cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Properties : The compound demonstrates activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research suggests that thiophene derivatives can modulate inflammatory pathways .

Industrial Chemistry

In industrial applications, this compound is utilized as:

- Corrosion Inhibitors : Thiophene derivatives are effective in protecting metal surfaces from corrosion, enhancing the longevity of industrial equipment.

Material Science

The compound plays a role in the development of advanced materials:

- Organic Semiconductors : this compound and its derivatives are integral to the production of organic semiconductors used in electronic devices.

- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are employed in OLED fabrication due to their favorable electronic properties.

Biochemistry

Research has identified several biological activities associated with this compound:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, potentially preventing oxidative stress-related diseases.

- Inhibition of Histidine Kinase (hpk1) : This interaction affects cell signaling pathways related to proliferation and differentiation, suggesting therapeutic applications in cancer treatment .

Antiangiogenic Activity

A study investigated the antiangiogenic properties of novel thiophene analogues derived from this compound using zebrafish models. The results indicated that certain compounds significantly inhibited angiogenesis, suggesting potential applications in cancer therapy .

Antifungal Activity

Research has demonstrated that specific derivatives of this compound exhibit antifungal properties. These findings highlight the compound's versatility in addressing various infectious diseases .

Wirkmechanismus

The mechanism of action of 3-Aminothiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, its aromatic structure enables it to interact with biological targets, potentially leading to pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminothiophene-3-carbonitrile

- 3-Aminothiophene-2-carboxamide

- 2-Thiophenemethylamine

- 3-Thiophenecarbonitrile

Comparison: For example, the position of the amino and nitrile groups in 3-Aminothiophene-2-carbonitrile allows for distinct chemical reactions and interactions compared to its isomers .

Biologische Aktivität

3-Aminothiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C5H4N2S

- Molecular Weight : 124.16 g/mol

- CAS Number : 4651-82-5

- Structure : The compound features a thiophene ring with an amino group and a cyano group, which contribute to its biological activity.

1. Anticancer Activity

Research has highlighted the potential of this compound as an anti-cancer agent. A study utilizing a zebrafish model demonstrated that this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis. The phenotypic screening revealed that it acts as a reversible inhibitor of angiogenesis, which could be beneficial in treating various cancers and related diseases such as retinopathies .

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Its derivatives have shown effectiveness in treating bacterial infections and have been explored for their antiviral properties. A review indicated that thiophene derivatives, including this compound, possess bactericidal and antiviral activities, making them promising candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The thiophene framework is known for modulating inflammatory pathways, which could be useful in treating chronic inflammatory conditions .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate nitriles or amines under controlled conditions. For instance, one method involves the reaction of substituted thiophenes with carbonitriles under basic conditions to yield the desired product with moderate to high yields .

Case Study: Angiogenesis Inhibition

In a notable study, researchers utilized a transgenic zebrafish line to monitor angiogenesis non-invasively. The results indicated that this compound significantly reduced vascularization compared to controls, suggesting its potential as an anti-cancer therapeutic .

Research Findings on Antimicrobial Activity

A comprehensive evaluation of various thiophene derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-aminothiophene-2-carbonitrile a valuable building block in organic synthesis?

A1: this compound possesses both a nucleophilic amino group and an electrophilic nitrile group, making it a versatile intermediate for constructing diverse heterocyclic compounds. For instance, it readily reacts with 2,5-dimethoxytetrahydrofuran to form a pyrrole ring, ultimately leading to the synthesis of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines [].

Q2: How can this compound be used to synthesize thieno[3,2-d]pyrimidines?

A2: Research demonstrates a convenient approach to synthesize substituted thieno[3,2-d]pyrimidines starting from this compound. The process involves reacting substituted α-acetylenic nitriles with mercaptoacetonitrile, which undergoes conjugate addition and subsequent annulation to form substituted 3-aminothiophene-2-carbonitriles. These intermediates can then be further derivatized to yield various 2,4,6-trisubstituted thieno[3,2-d]pyrimidines [].

Q3: Are there other heterocyclic systems that can be accessed using this compound as a starting material?

A3: Yes, beyond thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, this compound can be utilized to synthesize other heterocycles. A notable example is its reaction with 5-substituted cyclohexane-1,3-diones, which leads to the formation of 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives, including 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ols []. This highlights the versatility of this compound in accessing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.